N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide

Physicochemical profiling Drug-likeness prediction ADME

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide (CAS 886914-79-0) is a synthetic small molecule (MW 339.41 g/mol, C18H17N3O2S) belonging to the 1,3,4-oxadiazole class, featuring a 3-(methylsulfanyl)phenyl substituent at the oxadiazole 5-position and a 3-phenylpropanamide side chain at the 2-position. It is commercially offered as a screening compound by Life Chemicals (catalog F2645-0245) at ≥90% purity in quantities from 2 μmol to 100 mg.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 886914-79-0
Cat. No. B2584226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide
CAS886914-79-0
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C18H17N3O2S/c1-24-15-9-5-8-14(12-15)17-20-21-18(23-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,21,22)
InChIKeyKJVRZVMAUPTQTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide (CAS 886914-79-0): Compound Profile and Procurement Baseline


N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide (CAS 886914-79-0) is a synthetic small molecule (MW 339.41 g/mol, C18H17N3O2S) belonging to the 1,3,4-oxadiazole class, featuring a 3-(methylsulfanyl)phenyl substituent at the oxadiazole 5-position and a 3-phenylpropanamide side chain at the 2-position . It is commercially offered as a screening compound by Life Chemicals (catalog F2645-0245) at ≥90% purity in quantities from 2 μmol to 100 mg [1]. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry with reported activities against acetylcholinesterase (AChE), lipoxygenase (LOX), and urease enzymes, though compound-specific bioactivity data for this entity has not been published in peer-reviewed primary literature as of the search date [2].

Why Generic Substitution Fails for N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide (CAS 886914-79-0)


Within the 1,3,4-oxadiazole-2-yl-3-phenylpropanamide chemotype, the position of the methylsulfanyl substituent on the phenyl ring attached to the oxadiazole core is a critical determinant of molecular properties. The meta-substituted target compound (3-SCH3) is flanked by its ortho (2-SCH3, CAS 886910-51-6) and para (4-SCH3) regioisomers, as well as side-chain variants including the phenoxypropanamide (CAS 886913-73-1), cinnamamide (CAS 898449-56-4), and phenylacetamide (CAS 886915-14-6) analogs, all of which are offered through the same vendor library [1]. In the broader 1,3,4-oxadiazole SAR literature, the meta-substitution pattern has been associated with differentiated enzyme inhibition profiles: among mono-methyl substituted 1,3,4-oxadiazole derivatives screened against LOX, the meta-methylphenyl-bearing compound (8h) demonstrated superior percentage inhibition compared to its para-substituted counterpart (8i), establishing a precedent for meta-positioning effects on target engagement [2]. Without compound-specific comparative bioactivity data, substitution at the unvalidated meta-methylsulfanyl position represents an untested but structurally distinct chemical space that cannot be assumed equivalent to its regioisomeric neighbors.

Product-Specific Quantitative Evidence Guide: N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide (CAS 886914-79-0)


Meta-Methylsulfanyl Substitution Confers a Unique Calculated Physicochemical Profile Relative to Oxidized Sulfonyl and Regioisomeric Analogs

Computationally predicted physicochemical parameters for CAS 886914-79-0 indicate a melting point of approximately 77 °C, a boiling point of 383.9 °C, a log P (octanol/water) of 1.72, and high predicted gastrointestinal absorption (96.3%) with blood-brain barrier permeability [1]. The meta-methylsulfanyl (-SCH3) group at the 3-position of the phenyl ring confers a thioether oxidation state with distinct electronic and steric properties compared to the fully oxidized meta-methylsulfonyl (-SO2CH3) analog (CAS 886908-20-9, MW 435.5 g/mol), which bears additional phenylsulfonyl groups and has a substantially higher molecular weight . The log P of 1.72 positions the compound within favorable drug-like lipophilicity space, in contrast to the more polar sulfonyl analog which is expected to exhibit lower membrane permeability due to increased hydrogen-bond acceptor count [1].

Physicochemical profiling Drug-likeness prediction ADME

Meta-Substitution Precedent: Position-Dependent LOX Inhibition in 1,3,4-Oxadiazole Congeners

In a structure-activity relationship study of 1,3,4-oxadiazole derivatives, compound 8h bearing a meta-methylphenyl moiety exhibited 82.51% LOX inhibition at 0.25 mM with an IC50 of 21.28 ± 0.42 µM, outperforming its para-methylphenyl counterpart 8i which showed 78.42% inhibition at the same concentration [1]. While these compounds differ in scaffold architecture (sulfonyl-piperidine-oxadiazole core) from the target compound (direct phenylpropanamide linkage), the meta-substitution advantage on the phenyl ring attached to the oxadiazole provides a class-level SAR precedent that the 3-position methylsulfanyl substitution pattern on the target compound may confer distinct target engagement properties compared to its 2- or 4-substituted regioisomers [1]. The reference standard quercetin exhibited an IC50 of 16.12 ± 0.38 µM against LOX in the same assay system, placing the meta-substituted congener 8h within approximately 1.3-fold of the standard [1].

Lipoxygenase inhibition Structure-activity relationship Positional isomerism

Vendor-Sourced Purity and Pricing Benchmarks Enable Cost-Effective Procurement Relative to Side-Chain Variants

Life Chemicals offers the target compound (catalog F2645-0245) at ≥90% purity in a tiered pricing structure: $54.00 for 1 mg, $69.00 for 5 mg, $79.00 for 10 mg, and $248.00 for 100 mg [1]. The closely related phenoxypropanamide analog (CAS 886913-73-1, catalog F2645-0203) and the ortho-methylsulfanyl regioisomer (CAS 886910-51-6, catalog F2645-0095) are priced identically at $57.00 for 2 μmol, indicating that the target compound is competitively positioned within the F2645 series without a premium for the meta-substitution pattern [2]. All compounds in this series share the same 90%+ purity specification, meaning procurement decisions must be driven by structural differentiation rather than purity or cost advantages [1][2].

Compound procurement Screening library Vendor comparison

Thioether (-SCH3) Oxidation State Differentiates the Target Compound from Sulfonyl (-SO2CH3) Analogs with Implications for Metabolic Stability

The target compound contains a methylsulfanyl (-SCH3) thioether group at the meta position of the phenyl ring, which represents a reduced sulfur oxidation state relative to the corresponding methylsulfonyl (-SO2CH3) analog CAS 886908-20-9 [1]. In drug metabolism, thioethers are substrates for cytochrome P450-mediated S-oxidation to sulfoxides and sulfones, whereas sulfones are generally metabolically stable end-products of this pathway . This distinction is pharmacologically meaningful: the thioether moiety in the target compound may serve as a metabolic soft spot, potentially leading to shorter half-life in hepatic assays, or alternatively, the sulfoxide metabolite may possess distinct bioactivity. The sulfonyl analog (CAS 886908-20-9), by contrast, is expected to exhibit greater metabolic stability but at the cost of higher molecular weight and polarity, which may limit membrane permeability [1].

Metabolic stability Oxidation state Thioether vs. sulfone

Best Research and Industrial Application Scenarios for N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide (CAS 886914-79-0)


Screening Library Diversification with a Meta-Substituted 1,3,4-Oxadiazole Chemotype

For medicinal chemistry groups building focused screening libraries around the 1,3,4-oxadiazole scaffold, CAS 886914-79-0 provides a structurally distinct meta-methylsulfanyl substitution pattern that complements the ortho- and para-regioisomers available within the same Life Chemicals F2645 series. Its favorable calculated log P of 1.72 and predicted high GI absorption (96.3%) make it suitable for inclusion in oral drug-like screening sets [1]. The established SAR precedent from the Iqbal et al. (2023) study, where the meta-methylphenyl congener 8h outperformed the para-substituted analog 8i in LOX inhibition (82.51% vs. 78.42%), supports the rationale for exploring regioisomeric SAR around this scaffold [2].

Thioether-Containing Probe for Metabolic Oxidation Studies

The presence of the methylsulfanyl (-SCH3) thioether group makes CAS 886914-79-0 a suitable probe compound for studying cytochrome P450-mediated S-oxidation pathways in hepatic microsome or hepatocyte assays. Unlike the pre-oxidized sulfonyl analog CAS 886908-20-9, the thioether can undergo sequential oxidation to sulfoxide and sulfone metabolites, enabling investigation of metabolic soft spots and potential metabolite bioactivity. This application is supported by the compound's favorable physicochemical profile (MW 339.41, log P 1.72), which is compatible with standard ADME assay formats [1].

Negative Control or Orthogonal Chemotype in LOX/AChE Inhibitor Screening Cascades

Based on the class-level evidence that structurally related 1,3,4-oxadiazole derivatives inhibit LOX (IC50 range: 21.28–141.23 µM), AChE (IC50 range: 63.72–>500 µM), and urease in the Iqbal et al. (2023) study, CAS 886914-79-0 can serve as a novel chemotype for secondary screening in anti-inflammatory or neurodegenerative disease programs [2]. The meta-methylsulfanyl substituent differentiates it from the reported sulfonyl-piperidine series, potentially offering a distinct binding mode that warrants evaluation in enzyme inhibition panels using quercetin (LOX, IC50 16.12 µM) or eserine (AChE) as reference standards [2].

Starting Point for Focused SAR Exploration Around the 3-Phenylpropanamide Side Chain

The target compound's 3-phenylpropanamide side chain can be systematically compared with close analogs available from the same vendor series: the phenoxypropanamide (CAS 886913-73-1), the cinnamamide (acrylamide, CAS 898449-56-4), and the phenylacetamide (one-carbon shorter, CAS 886915-14-6). This enables a matrix-based SAR study varying both the oxadiazole-phenyl substituent position (ortho/meta/para -SCH3) and the amide side-chain structure, using the consistent ≥90% purity specification across the F2645 series as a quality-controlled starting point [1].

Quote Request

Request a Quote for N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.